DBr-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

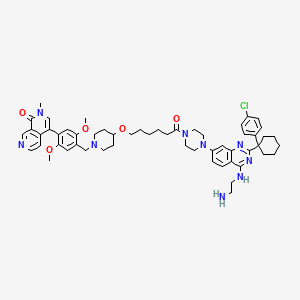

C55H68ClN9O5 |

|---|---|

Poids moléculaire |

970.6 g/mol |

Nom IUPAC |

4-[4-[[4-[6-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one |

InChI |

InChI=1S/C55H68ClN9O5/c1-62-37-47(43-17-23-58-35-46(43)53(62)67)45-34-49(68-2)38(32-50(45)69-3)36-63-25-18-42(19-26-63)70-31-9-4-6-10-51(66)65-29-27-64(28-30-65)41-15-16-44-48(33-41)60-54(61-52(44)59-24-22-57)55(20-7-5-8-21-55)39-11-13-40(56)14-12-39/h11-17,23,32-35,37,42H,4-10,18-22,24-31,36,57H2,1-3H3,(H,59,60,61) |

Clé InChI |

BJAVCRNLIDSYTK-UHFFFAOYSA-N |

SMILES canonique |

CN1C=C(C2=C(C1=O)C=NC=C2)C3=C(C=C(C(=C3)OC)CN4CCC(CC4)OCCCCCC(=O)N5CCN(CC5)C6=CC7=C(C=C6)C(=NC(=N7)C8(CCCCC8)C9=CC=C(C=C9)Cl)NCCN)OC |

Origine du produit |

United States |

Foundational & Exploratory

The Core of DBr1: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Structure, Function, and Therapeutic Potential of the RNA Lariat (B8276320) Debranching Enzyme (DBr1)

Introduction

Initially misidentified by the query "DBr-1," the subject of this technical guide is the highly conserved and essential enzyme, Debranching RNA Lariats 1 (DBr1) . This protein is the only known enzyme capable of hydrolyzing the unique 2'-5' phosphodiester bond found in RNA lariats, which are byproducts of pre-mRNA splicing.[1] The turnover of these lariat structures is a critical step in the recycling of spliceosomal components and the overall regulation of gene expression. Recent discoveries have implicated DBr1 in the pathogenesis of several human diseases, including Amyotrophic Lateral Sclerosis (ALS), Human Immunodeficiency Virus (HIV) infection, and viral encephalitis, making it an attractive target for therapeutic intervention. This document provides a comprehensive overview of the structure, function, and catalytic mechanism of DBr1, along with detailed experimental protocols and its role in disease pathways.

I. Structural Architecture of DBr1

The "chemical structure" of DBr1 is that of a protein, characterized by a specific three-dimensional arrangement of amino acids. Its overall architecture consists of distinct domains that contribute to its catalytic activity and substrate recognition.

Protein Domains

The DBr1 protein is comprised of three main structural domains:

-

Metallo-phosphoesterase (MPE) Core Domain: This is the catalytic heart of the enzyme, responsible for cleaving the 2'-5' phosphodiester bond. It adopts a canonical MPE fold.

-

Lariat Recognition Loop (LRL): This is an insertion within the MPE core domain that plays a crucial role in recognizing the unique branched structure of lariat RNA.

-

C-terminal Domain (CTD): The function of this domain is less well-characterized but is thought to be involved in protein stability and interactions.

The Active Site

The active site of DBr1 is located within the MPE core domain and is characterized by the presence of metal ion cofactors, which are essential for its catalytic activity. The active site contains two metal-binding pockets, designated the α and β pockets. These pockets coordinate metal ions, typically Fe²⁺ and Zn²⁺, which participate in the hydrolysis of the phosphodiester bond.

II. Quantitative Data

The following tables summarize key quantitative data related to the enzymatic activity of DBr1.

| Parameter | Saccharomyces cerevisiae DBr1 (yDbr1) | Reference |

| Turnover Rate (kcat) | 5.6 s⁻¹ (with Fe²⁺/Zn²⁺) | [2] |

| Turnover Rate (kcat) | 9.2 s⁻¹ (apo-yDbr1 reconstituted with Fe²⁺) | [2] |

| Metal Cofactor | Effect on DBr1 Activity | Reference |

| Fe²⁺ | Essential for optimal activity | [2] |

| Zn²⁺ | Important for structural stability and activity | [2] |

| Mn²⁺ | Can support catalysis |

III. Experimental Protocols

Recombinant DBr1 Expression and Purification in E. coli

Objective: To produce and purify recombinant DBr1 for in vitro assays.

Methodology:

-

Vector Construction: The gene encoding human DBr1 is cloned into an expression vector (e.g., pET series) with an N-terminal affinity tag (e.g., His6-tag) for purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic. The starter culture is then used to inoculate a larger volume of media. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) overnight with shaking.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). The cells are lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: The recombinant DBr1 is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.

-

Protein Characterization: The purity of the final protein is assessed by SDS-PAGE, and the concentration is determined using a protein assay (e.g., Bradford or BCA).

DBr1 Enzyme Activity Assay

Objective: To measure the catalytic activity of purified DBr1.

Methodology:

-

Substrate: A synthetic branched RNA (bRNA) substrate containing a 2'-5' phosphodiester bond is used. Fluorescently labeled substrates are often employed for continuous monitoring of the reaction.

-

Reaction Buffer: The assay is performed in a reaction buffer typically containing 50 mM Tris-HCl (pH 7.0-7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and the appropriate metal cofactor (e.g., 1 mM FeCl₂).

-

Reaction Setup: The reaction is initiated by adding a known concentration of purified DBr1 to the reaction mixture containing the substrate in the reaction buffer.

-

Detection: The cleavage of the bRNA substrate is monitored over time. If a fluorescent substrate is used, the increase in fluorescence is measured using a fluorometer. Alternatively, the reaction products can be separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by staining.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curve. Kinetic parameters such as Michaelis-Menten constant (Km) and turnover number (kcat) can be determined by measuring the initial rates at varying substrate concentrations.

IV. Signaling Pathways and Workflows

DBr1 in RNA Lariat Metabolism

The primary role of DBr1 is in the degradation of lariat introns generated during pre-mRNA splicing.

Caption: DBr1-mediated degradation of lariat introns in the nucleus.

DBr1 in ALS Pathogenesis

In ALS, the accumulation of toxic TDP-43 protein aggregates is a key pathological feature. Inhibition of DBr1 has been shown to suppress this toxicity.[3][4]

Caption: DBr1 inhibition as a therapeutic strategy for ALS.

DBr1 in the HIV Replication Cycle

DBr1 plays a role in the reverse transcription of the HIV genome, likely by resolving a lariat-like intermediate of the viral RNA.[5][6][7][8][9]

Caption: The role of DBr1 in the HIV-1 replication cycle.

Conclusion

DBr1 is a multifaceted enzyme with a fundamental role in RNA metabolism. Its structural and functional characteristics, particularly its unique ability to resolve RNA lariats, have positioned it as a critical factor in both normal cellular function and the progression of several significant human diseases. The detailed understanding of its catalytic mechanism and its involvement in disease pathways opens up new avenues for the development of targeted therapeutics. The experimental protocols provided herein offer a foundation for researchers to further investigate the biology of DBr1 and explore its potential as a drug target. Continued research into the intricate roles of DBr1 will undoubtedly provide valuable insights into fundamental cellular processes and may lead to novel treatments for a range of debilitating diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Metal content and kinetic properties of yeast RNA lariat debranching enzyme Dbr1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of RNA lariat debranching enzyme suppresses TDP-43 toxicity in ALS disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trailblazer Pilot Award: Dbr1 inhibitors: a novel drug treatment for the neurodegenerative disease ALS [frontiersctsi.org]

- 5. Conformational Changes in the 5′ End of the HIV-1 Genome Dependent on the Debranching Enzyme DBR1 during Early Stages of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impairment of HIV-1 cDNA Synthesis by DBR1 Knockdown - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impairment of HIV-1 cDNA synthesis by DBR1 knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DBR1 siRNA inhibition of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Function and Pathways of DBr-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RNA lariat (B8276320) debranching enzyme 1 (DBr-1), also known as Dbr1, is a highly conserved metalloenzyme critical for eukaryotic RNA metabolism.[1][2] It is the only known enzyme that hydrolyzes the unique 2'-5' phosphodiester bond at the branch point of excised lariat introns, which are byproducts of pre-mRNA splicing.[3][4] This singular catalytic activity places this compound at a crucial juncture in gene expression, influencing intron turnover, the recycling of spliceosomal components, and even the lifecycle of certain viruses.[5][6][7] Furthermore, emerging evidence has implicated this compound in the pathophysiology of neurodegenerative diseases, making it a compelling target for therapeutic development.[8][9] This technical guide provides a comprehensive overview of the biological function of this compound, its associated pathways, quantitative data on its activity, and detailed experimental protocols for its study.

Core Biological Function: Lariat Debranching

The primary and most well-characterized function of this compound is the cleavage of the 2'-5' phosphodiester linkage within lariat introns.[3] This action linearizes the intron, making it susceptible to degradation by exonucleases.[5] This process is essential for recycling ribonucleotides and maintaining cellular homeostasis.[5] The recognition and cleavage of the lariat structure by this compound are entirely dependent on the presence of the 2'-5' phosphodiester bond.[1][5]

Quantitative Data on this compound Activity

The enzymatic activity of this compound is influenced by various factors, including metal cofactors and interacting proteins. The following tables summarize key quantitative data from kinetic studies of this compound.

| Enzyme Source | Metal Cofactor | kcat (s⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |

| Saccharomyces cerevisiae (yDbr1) | Fe²⁺ (reconstituted) | 9.2 | Not Reported | Not Reported | [3] |

| Saccharomyces cerevisiae (yDbr1) | Purified with Fe/Zn | 5.6 | 0.7 | 8.0 x 10⁶ | [3] |

| Saccharomyces cerevisiae (yDbr1) | Mn²⁺ (reconstituted) | 1.1 | Not Reported | Not Reported | [3] |

| Saccharomyces cerevisiae (yDbr1) | Zn²⁺ (reconstituted) | 0.2 | Not Reported | Not Reported | [10] |

| Entamoeba histolytica (EhDbr1) | Fe(II)+Zn(II) (reconstituted) | ~3 | Not Reported | Not Reported | [11] |

| Entamoeba histolytica (EhDbr1) | Fe(II) (anaerobic reconstitution) | ~4.0 | Not Reported | Not Reported | [11][12] |

| Entamoeba histolytica (EhDbr1) | Not Specified | 2 ± 0.05 | 0.2 ± 0.02 | 1.0 x 10⁷ | [11] |

Table 1: Kinetic Parameters of this compound with Various Metal Cofactors. This table illustrates the preference of this compound for iron as a metal cofactor, as evidenced by the higher turnover rates (kcat) observed with Fe²⁺.

| Condition | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Fold Increase in Catalytic Efficiency | Reference |

| Human Dbr1 alone | Not Reported | Not Reported | Not Reported | - | [13][14] |

| Human Dbr1 + TTDN1 | Not Reported | Not Reported | Not Reported | 19-fold | [13][14] |

Table 2: Effect of TTDN1 on Human this compound Catalytic Efficiency. The interaction with TTDN1 significantly enhances the catalytic efficiency of human this compound, highlighting the importance of protein-protein interactions in regulating this compound activity.

Key Biological Pathways and Workflows

This compound is a key player in several fundamental cellular pathways. The following diagrams, generated using the DOT language, illustrate these complex processes.

Lariat Intron Turnover Pathway

This pathway depicts the canonical function of this compound in processing lariat introns generated during pre-mRNA splicing.

Spliceosome Recycling Workflow

This compound deficiency can impair the recycling of small nuclear ribonucleoproteins (snRNPs), essential components of the spliceosome, leading to splicing defects.[7]

HIV-1 Replication Pathway

This compound is implicated in the replication of HIV-1, where it is thought to resolve a lariat-like structure in the viral RNA genome, a necessary step for the completion of reverse transcription.[15][16][17]

TDP-43 Toxicity Pathway in ALS

In the context of Amyotrophic Lateral Sclerosis (ALS), inhibition of this compound has been shown to suppress the toxicity of TDP-43 aggregates.[8] The accumulation of lariat introns in the cytoplasm is proposed to act as a decoy, sequestering toxic TDP-43.[8][9]

Detailed Experimental Protocols

Fluorogenic Debranching Activity Assay

This high-throughput assay allows for real-time monitoring of this compound kinetics using a fluorescently labeled branched RNA (bRNA) substrate.[1]

Materials:

-

Purified this compound enzyme

-

Fluorescent bRNA substrate (e.g., with fluorescein (B123965) (FAM) on the 5' arm and a dabcyl quencher on the 2' arm)[1]

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP)[18]

-

Microplate reader capable of fluorescence detection

Protocol:

-

Prepare a dilution series of the fluorescent bRNA substrate in the assay buffer.

-

Add a fixed concentration of purified this compound enzyme to each well of a microplate.

-

Initiate the reaction by adding the bRNA substrate dilutions to the wells containing the enzyme.

-

Immediately place the microplate in the plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., FAM).

-

Calculate the initial reaction velocities from the linear phase of the fluorescence increase.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Co-immunoprecipitation (Co-IP) to Identify this compound Interacting Proteins

Co-IP is a technique used to isolate this compound and its binding partners from cell lysates.[19]

Materials:

-

Cells expressing tagged this compound (e.g., FLAG-tagged)

-

Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween20, with protease and phosphatase inhibitors)[20]

-

Antibody specific to the tag (e.g., anti-FLAG antibody)

-

Protein A/G magnetic beads

-

Wash buffer (lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., glycine-HCl, pH 2.5, or sample buffer for SDS-PAGE)

Protocol:

-

Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-tag antibody to the pre-cleared lysate and incubate to allow the antibody to bind to the tagged this compound.

-

Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.[21]

Conclusion and Future Directions

This compound is a multifaceted enzyme with a core function in RNA metabolism that extends to viral replication and the pathology of neurodegenerative diseases. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate its mechanisms of action and explore its potential as a therapeutic target. Future research will likely focus on the development of specific this compound inhibitors for conditions like ALS and HIV, as well as a deeper understanding of how its activity is regulated within the complex cellular environment. The continued elucidation of this compound's interactome and its role in various cellular states will undoubtedly reveal new and exciting avenues for scientific discovery and drug development.

References

- 1. Fluorescent Branched RNAs for High-Throughput Analysis of Dbr1 Enzyme Kinetics and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The debranching enzyme Dbr1 regulates lariat turnover and intron splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal content and kinetic properties of yeast RNA lariat debranching enzyme Dbr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Human DBR1 modulates the recycling of snRNPs to affect alternative RNA splicing and contributes to the suppression of cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of RNA lariat debranching enzyme suppresses TDP-43 toxicity in ALS disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TDP-43 toxicity and the usefulness of junk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Metal dependence and branched RNA cocrystal structures of the RNA lariat debranching enzyme Dbr1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of human RNA lariat debranching enzyme Dbr1 by binding protein TTDN1 occurs though an intrinsically disordered C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Conformational Changes in the 5' End of the HIV-1 Genome Dependent on the Debranching Enzyme DBR1 during Early Stages of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DBR1 siRNA inhibition of HIV-1 replication [escholarship.org]

- 17. Impairment of HIV-1 cDNA Synthesis by DBR1 Knockdown - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Crystal structure of the RNA lariat debranching enzyme Dbr1 with hydrolyzed phosphorothioate RNA product - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. assaygenie.com [assaygenie.com]

- 21. MSV000092263 - The Debranching Enzyme Dbr1 Regulates Lariat Turnover and Intron Splicing - OmicsDI [omicsdi.org]

The Critical Role of DBr-1 in RNA Metabolism and Antiviral Immunity: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RNA lariat (B8276320) debranching enzyme 1 (DBR1) is a highly conserved metalloenzyme essential for the final step of intron turnover in eukaryotes. By hydrolyzing the 2'-5' phosphodiester bond at the branch point of lariat RNAs, DBR1 facilitates the linearization and subsequent degradation of excised introns, a critical process for maintaining cellular homeostasis and recycling ribonucleotides. Emerging evidence has revealed that the functions of DBR1 extend beyond simple intron turnover, implicating it in the regulation of gene expression, retroviral replication, and the innate antiviral immune response. DBR1 deficiency in humans leads to severe neurological disorders, including brainstem viral encephalitis, highlighting its critical role in host defense. This technical guide provides a comprehensive review of the current literature on DBR1, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex signaling pathways.

Core Function and Mechanism of DBr-1

DBR1 is the only known enzyme that specifically hydrolyzes the 2'-5' phosphodiester linkage unique to lariat RNAs, which are byproducts of pre-mRNA splicing.[1] This action converts the lariat structure into a linear RNA molecule, making it accessible to exoribonucleases for degradation.[1] This process is the rate-limiting step in intron turnover.[2]

Enzymatic Activity and Regulation

DBR1 is a metalloenzyme, with its catalytic activity dependent on the presence of divalent metal ions.[3] Studies have shown that DBR1's activity is supported by Fe²⁺, Zn²⁺, and Mn²⁺.[3] The enzyme's function is further modulated by its interaction with other proteins. For instance, the Trichothiodystrophy Nonphotosensitive 1 (TTDN1) protein has been shown to significantly enhance the catalytic efficiency of human DBR1.[4] In Arabidopsis, ALBA proteins interact with DBR1 to promote its debranching activity and accessibility to lariat RNAs.

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding DBR1's enzymatic activity, its role in viral replication, and the consequences of its deficiency.

| Parameter | Organism/System | Value | Reference |

| Enzyme Kinetics | |||

| kcat (s⁻¹) | Saccharomyces cerevisiae (yDbr1) | 5.6 | [Clark et al., 2022] |

| kcat (s⁻¹) with Fe²⁺ | Saccharomyces cerevisiae (apo-yDbr1) | 9.2 | [Clark et al., 2022] |

| Lariat Accumulation | |||

| Fold Increase in Lariats | DBR1 Knockout HEK293T cells | ~20 | [Buerer et al., 2022][5] |

| Viral Replication | |||

| Reduction in HIV-1 cDNA | DBR1 shRNA knockdown | 1.7 to 2.1-fold | [Ye et al., 2014][6] |

| Reduction in DBR1 mRNA | DBR1 siRNA | ~80% | [Ye et al., 2005] |

Table 1: DBR1 Enzyme Kinetics and Functional Impact. This table presents key kinetic parameters of yeast DBR1 and the quantitative effects of DBR1 depletion on lariat RNA accumulation and HIV-1 replication.

This compound in Human Disease

Mutations in the DBR1 gene are associated with severe human diseases, primarily neurological conditions triggered by viral infections.[7] Autosomal recessive DBR1 deficiency has been identified in children with brainstem encephalitis caused by viruses such as herpes simplex virus 1 (HSV-1), influenza virus, and norovirus.[7] The underlying mechanism involves the accumulation of intracellular lariat RNAs, which disrupts the innate antiviral immune response.[8][9]

Signaling Pathways and Molecular Interactions

DBR1 plays a crucial role in the cell-intrinsic antiviral response, particularly through its interaction with the protein kinase R (PKR) signaling pathway.[8][9][10]

DBR1-PKR Antiviral Pathway

In a healthy cell, DBR1 efficiently clears lariat RNAs. However, in DBR1-deficient cells, lariat RNAs accumulate in the cytoplasm.[11] This accumulation interferes with the assembly of stress granules (SGs), which are critical for the activation of PKR, a key sensor of viral double-stranded RNA (dsRNA).[8][9][11] The impaired SG formation leads to the degradation of G3BP1 and G3BP2, essential SG components, which in turn prevents the recruitment and activation of PKR.[8][9] This ultimately results in a compromised antiviral state and increased susceptibility to viral replication.[8][9]

Figure 1: DBR1's Role in the Antiviral Response. In healthy cells, DBR1 clears lariat RNAs. In DBR1 deficiency, lariat accumulation impairs stress granule assembly, leading to reduced PKR activation and increased viral replication.

DBR1 Protein Interaction Network

DBR1 interacts with a variety of proteins involved in RNA processing and other cellular functions. These interactions are crucial for its recruitment to lariat RNAs and the regulation of its activity.

Figure 2: DBR1 Protein Interaction Network. DBR1 interacts with several proteins, including TTDN1, hDrn1, XAB2, and factors of the Intron Large (IL) complex, which modulate its function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study DBR1 function.

In Vitro RNA Lariat Debranching Assay

This assay measures the enzymatic activity of purified DBR1 on a synthetic lariat RNA substrate.

Materials:

-

Purified recombinant DBR1 enzyme.

-

Synthetic fluorogenic branched RNA (bRNA) substrate (e.g., AK88).[12]

-

Debranching buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 10% glycerol).

-

Metal salt solution (e.g., FeCl₂).

-

96-well plate reader with fluorescence detection.

Procedure:

-

Prepare a reaction mixture containing the debranching buffer and the desired concentration of metal salt.

-

Add the synthetic bRNA substrate to the reaction mixture.

-

Initiate the reaction by adding the purified DBR1 enzyme.

-

Incubate the reaction at 37°C.

-

Monitor the increase in fluorescence over time using a plate reader. The cleavage of the lariat releases the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Alternatively, for a non-fluorogenic substrate, stop the reaction at different time points by adding a stop solution (e.g., formamide (B127407) loading dye).

-

Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize by staining (e.g., SYBR Gold) to separate the lariat substrate from the linearized product.[12]

Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)

This protocol is used to identify proteins that interact with DBR1 in a cellular context.[13][14]

Materials:

-

Cell line expressing endogenous or tagged DBR1.

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Anti-DBR1 antibody or antibody against the tag.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

-

Mass spectrometer.

Procedure:

-

Cell Lysis: Lyse cultured cells with ice-cold lysis buffer.[14]

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.[14]

-

Immunoprecipitation: Incubate the clarified lysate with the anti-DBR1 antibody for several hours to overnight at 4°C with gentle rotation.

-

Bead Binding: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specific binders.[14]

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.[14]

Lentiviral shRNA Knockdown of DBR1 and Viral Infection Assay

This method is used to study the effect of DBR1 depletion on viral replication.[6][15][16]

Materials:

-

Lentiviral vector expressing an shRNA targeting DBR1 (e.g., pLKO.1).[16]

-

Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).

-

HEK293T cells for lentivirus production.

-

Target cell line for knockdown (e.g., GHOST-R5X4).

-

Polybrene.

-

Virus for infection (e.g., HIV-1 or VSV).

-

Reagents for quantifying viral replication (e.g., qPCR primers for viral cDNA, p24 ELISA kit).

Procedure:

-

Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and the packaging and envelope plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.[17]

-

Transduction: Transduce the target cells with the lentiviral particles in the presence of Polybrene to enhance efficiency.[16][17]

-

Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin (B1679871) for pLKO.1 vector).[16]

-

Knockdown Confirmation: Verify the knockdown of DBR1 expression by qPCR or Western blotting.

-

Viral Infection: Infect the DBR1-knockdown and control cells with the virus of interest at a known multiplicity of infection (MOI).[6]

-

Quantification of Viral Replication: At various time points post-infection, harvest the cells or supernatant and quantify viral replication using appropriate methods, such as qPCR for viral nucleic acids or ELISA for viral proteins.[6]

Figure 3: Lentiviral shRNA Knockdown Workflow. This diagram outlines the key steps for producing lentivirus, transducing target cells to knock down DBR1, and subsequently analyzing the effect on viral replication.

Conclusion

DBR1 is a fundamental enzyme in RNA metabolism with a recently appreciated, critical role in the innate immune response to viral infections. Its function is tightly regulated by metal cofactors and protein-protein interactions. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals. A deeper understanding of DBR1's mechanisms and its role in disease may pave the way for novel therapeutic strategies targeting viral infections and other DBR1-related pathologies. Further research is warranted to fully elucidate the complex regulatory networks governing DBR1 activity and its diverse cellular functions.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The debranching enzyme Dbr1 regulates lariat turnover and intron splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Activation of human RNA lariat debranching enzyme Dbr1 by binding protein TTDN1 occurs though an intrinsically disordered C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The debranching enzyme Dbr1 regulates lariat turnover and intron splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impairment of HIV-1 cDNA Synthesis by DBR1 Knockdown - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human DBR1 defines a new pathway of intrinsic antiviral immunity in the CNS - Shen-Ying Zhang [grantome.com]

- 8. Human DBR1 deficiency impairs stress granule-dependent PKR antiviral immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Human DBR1 deficiency impairs stress granule–dependent PKR antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral immunity lassoed down by excess RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Identification of the specific interactors of the human lariat RNA debranching enzyme 1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. shRNA Design, Subcloning, and Lentivirus Production [protocols.io]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. benchchem.com [benchchem.com]

Delving into DBr-1: A Technical Guide to its Homologs, Analogs, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBr-1 (Debranching RNA Lariats 1), a highly conserved metalloenzyme, plays a pivotal role in RNA metabolism by catalyzing the hydrolysis of the 2'-5' phosphodiester bond unique to lariat (B8276320) introns generated during pre-mRNA splicing. This singular activity positions this compound as a critical regulator of intron turnover and, consequently, gene expression. Dysregulation of this compound function has been implicated in a range of human diseases, including neurodegenerative disorders and viral infections, making it an increasingly attractive target for therapeutic intervention. This technical guide provides an in-depth exploration of this compound, its homologs, and the emerging landscape of its analogs, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways in which it participates.

Core Function and Mechanism of this compound

This compound is a phosphodiesterase that specifically recognizes and cleaves the 2'-5' phosphodiester linkage at the branch point of lariat introns. This action linearizes the intron, making it susceptible to degradation by exonucleases and facilitating the recycling of ribonucleotides. The catalytic activity of this compound is dependent on the presence of divalent metal ions, with studies indicating a preference for manganese (Mn²⁺), iron (Fe²⁺), and zinc (Zn²⁺) as cofactors.

The enzyme's structure contains a conserved metallophosphoesterase (MPE) domain, which houses the active site responsible for catalysis. The precise mechanism involves a coordinated attack on the phosphodiester bond, facilitated by the metal cofactors and key amino acid residues within the active site.

Homologs and Interacting Proteins of this compound

The functional importance of this compound is underscored by its conservation across eukaryotes. Several key homologs and interacting proteins have been identified that modulate its activity and cellular localization.

Drn1 (this compound-related protein 1): In yeast, Drn1 is a catalytically inactive homolog of this compound. Despite lacking key active site residues, Drn1 physically interacts with this compound and enhances its debranching activity. This suggests a regulatory role for Drn1 in modulating the efficiency of intron turnover.

TTDN1 (Trichothiodystrophy Nonphotosensitive 1): In humans, TTDN1 is a protein that directly binds to this compound and significantly enhances its catalytic efficiency. The interaction is mediated by the C-terminal domain of this compound and the N-terminal region of TTDN1. This interaction is crucial for efficient lariat RNA processing, and mutations in TTDN1 are associated with the neurodevelopmental disorder trichothiodystrophy.

The interplay between this compound and these proteins highlights a sophisticated regulatory network that governs RNA processing.

Analogs of this compound: Substrate Analogs and Small Molecule Inhibitors

The development of this compound analogs, particularly inhibitors, is a burgeoning area of research with significant therapeutic promise. These analogs can be broadly categorized into substrate analogs and small molecule inhibitors.

Substrate Analogs

Substrate analogs are molecules that mimic the natural substrate of this compound, the lariat intron, but are resistant to cleavage. These molecules act as competitive inhibitors and are valuable tools for structural and functional studies.

-

Phosphorothioate- and Phosphoramidate-Containing Branched RNAs: Replacing the phosphodiester bond at the 2'-5' linkage with a phosphorothioate (B77711) or phosphoramidate (B1195095) linkage results in branched RNAs (bRNAs) that are poor substrates for this compound. These modified bRNAs have been shown to inhibit this compound activity with IC50 values in the low nanomolar range. Their resistance to cleavage allows for their co-crystallization with this compound, providing valuable insights into the enzyme's active site and substrate recognition mechanism.

| Analog Type | Linkage Modification | Inhibition Potency (IC50) | Application |

| Branched RNA | Phosphorothioate | Low nanomolar | Structural studies, Competitive inhibition assays |

| Branched RNA | Phosphoramidate | Low nanomolar | Structural studies, Competitive inhibition assays |

Small Molecule Inhibitors

The discovery of small molecule inhibitors of this compound is a key focus for therapeutic development. Inhibition of this compound leads to the accumulation of lariat introns, which can have therapeutic benefits in certain disease contexts. For example, in Amyotrophic Lateral Sclerosis (ALS), the accumulation of lariat RNAs has been shown to sequester the toxic, aggregation-prone protein TDP-43, thereby reducing its cytotoxicity.

A high-throughput screen of 128,000 drug-like compounds has reportedly identified three small molecule inhibitors of this compound. However, the chemical structures and specific quantitative data for these compounds are not yet publicly available. Doxorubicin has also been suggested to indirectly inhibit this compound by downregulating its expression as part of a cellular stress response.

The development of potent and specific small molecule inhibitors of this compound remains an active area of research, with the potential to yield novel therapies for a range of diseases.

Experimental Protocols

High-Throughput Screening (HTS) for this compound Inhibitors using a Fluorescence-Based Assay

A robust HTS assay is essential for the discovery of novel this compound inhibitors. A fluorescence-based assay using a synthetic, dual-labeled branched RNA (bRNA) substrate provides a sensitive and continuous method for monitoring this compound activity.

Principle: The synthetic bRNA substrate contains a fluorophore (e.g., FAM) on its 5' arm and a quencher (e.g., Dabcyl) on its 2' arm. In the intact bRNA, the proximity of the fluorophore and quencher results in fluorescence resonance energy transfer (FRET), leading to low fluorescence. Upon cleavage of the 2'-5' bond by this compound, the quencher-containing arm is released, leading to a significant increase in fluorescence.

Materials:

-

Purified recombinant this compound enzyme

-

Fluorescently labeled bRNA substrate (e.g., FAM-Dabcyl bRNA)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

Compound library for screening

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Compound Plating: Dispense compounds from the library into the wells of a 384-well plate at the desired screening concentration. Include appropriate controls (e.g., DMSO for negative control, a known inhibitor for positive control).

-

Enzyme Addition: Add purified this compound enzyme to each well.

-

Incubation: Incubate the plates for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

-

Substrate Addition and Signal Detection: Initiate the reaction by adding the fluorescent bRNA substrate to all wells. Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis: Calculate the initial reaction rates from the fluorescence kinetic data. Normalize the rates to the controls and determine the percent inhibition for each compound. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

In Vitro Debranching Assay using Capillary Electrophoresis

For more detailed kinetic analysis and validation of hits from an HTS, an in vitro debranching assay with analysis by capillary electrophoresis (CE) can be employed.

Principle: This assay directly measures the conversion of a branched RNA substrate to its linearized product. The difference in size and charge between the branched and linear RNA allows for their separation and quantification by CE.

Materials:

-

Purified recombinant this compound enzyme

-

Synthetic branched RNA substrate

-

Reaction buffer (as above)

-

Quenching solution (e.g., formamide (B127407) with a fluorescent size standard)

-

Capillary electrophoresis instrument

Procedure:

-

Reaction Setup: Set up reactions containing this compound, bRNA substrate, and the inhibitor at various concentrations in the reaction buffer.

-

Incubation: Incubate the reactions at 37°C for a defined time course.

-

Quenching: Stop the reactions at different time points by adding the quenching solution.

-

CE Analysis: Analyze the samples by capillary electrophoresis. The branched substrate and linear product will migrate differently, allowing for their quantification based on peak area.

-

Data Analysis: Calculate the percentage of substrate converted to product at each time point and for each inhibitor concentration. This data can be used to determine kinetic parameters such as Km, Vmax, and IC50 values for the inhibitors.

Signaling Pathways and Therapeutic Implications

The central role of this compound in RNA metabolism means that its activity is intertwined with several cellular pathways. Understanding these connections is crucial for elucidating the therapeutic potential of targeting this compound.

This compound in Neurodegeneration (ALS)

In amyotrophic lateral sclerosis (ALS), a significant pathological hallmark is the cytoplasmic aggregation of the RNA-binding protein TDP-43. Inhibition of this compound leads to the accumulation of lariat introns in the cytoplasm. These lariats can act as "sponges" for TDP-43, sequestering it and preventing its aggregation and subsequent toxicity. This provides a compelling rationale for the development of this compound inhibitors as a therapeutic strategy for ALS and other TDP-43 proteinopathies.

This compound in Viral Replication

This compound has also been implicated in the replication of certain retroviruses, such as HIV-1. It is hypothesized that these viruses may utilize a lariat-like RNA intermediate during their replication cycle. This compound may be required to resolve these structures, and therefore, inhibition of this compound could represent a novel antiviral strategy.

Conclusion and Future Directions

This compound stands as a unique and functionally critical enzyme in eukaryotic RNA metabolism. Its well-defined catalytic activity and its involvement in significant human diseases make it a compelling target for drug discovery. The development of substrate analogs has provided invaluable tools for structural and mechanistic studies. While the field of small molecule this compound inhibitors is still in its early stages, the therapeutic rationale, particularly for neurodegenerative diseases like ALS, is strong.

Future research will undoubtedly focus on the discovery and characterization of potent and selective small molecule inhibitors of this compound. The elucidation of the chemical structures of the initial hits from high-throughput screens will be a critical step forward. Furthermore, a deeper understanding of the broader cellular consequences of this compound inhibition will be essential for the safe and effective translation of this compound-targeted therapies into the clinic. The continued exploration of this compound's role in various physiological and pathological processes promises to uncover new therapeutic opportunities and deepen our understanding of the intricate world of RNA biology.

In Silico Prediction of DBR1 Targets: A Technical Guide for Drug Discovery

Abstract

The RNA lariat (B8276320) debranching enzyme (DBR1) is a critical metalloenzyme responsible for hydrolyzing the 2'-5' phosphodiester bonds in lariat introns, a key step in intron turnover and RNA metabolism. Its dysfunction has been implicated in various human diseases, including viral encephalitis and certain cancers, making it an attractive target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of in silico methodologies for the prediction of DBR1 targets, including both interacting proteins and small molecule inhibitors. We detail computational workflows, present hypothetical quantitative data for illustrative purposes, and provide experimental protocols for the validation of in silico findings. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage computational approaches to accelerate the discovery of novel modulators of DBR1 activity.

Introduction to DBR1: Function and Therapeutic Relevance

DBR1, or Debranching RNA Lariats 1, is the sole enzyme known to debranch lariat RNAs, which are byproducts of pre-mRNA splicing. This process is essential for the recycling of spliceosomal components and the degradation of intronic RNA.[1][2] The active site of DBR1 contains a metallophosphoesterase (MPE) core domain that coordinates metal ions, typically manganese, to catalyze the hydrolysis of the unique 2'-5' phosphodiester bond at the branchpoint of the lariat structure.[3][4]

Emerging evidence has linked DBR1 to a range of pathologies. Deficiencies in DBR1 activity can lead to the accumulation of lariat RNAs, which has been associated with increased susceptibility to viral infections, particularly herpes simplex virus 1 (HSV-1) encephalitis.[5] Furthermore, DBR1 has been shown to interact with proteins involved in splicing and other cellular processes, suggesting a broader role in cellular homeostasis.[6][7] These findings underscore the potential of DBR1 as a therapeutic target for the development of novel antiviral and anticancer agents.

In Silico Prediction of DBR1-Interacting Proteins

Identifying the protein interaction partners of DBR1 is crucial for understanding its biological functions and regulatory networks. While experimental methods like co-immunoprecipitation followed by mass spectrometry have identified several DBR1 interactors (e.g., hDrn1, Xab2, TTDN1, Prp8, Prp19, Cwc2, and AQR), in silico approaches can complement these techniques by predicting novel interactions and providing structural insights into the binding interfaces.[5][6][7][8]

Computational Workflow for Predicting Protein-Protein Interactions (PPIs)

A typical computational workflow for predicting DBR1-protein interactions involves a combination of sequence-based, structure-based, and machine learning approaches.

Methodologies for PPI Prediction

-

Sequence-Based Methods: These approaches predict interactions based on protein sequence information alone. Methods like phylogenetic profiling and gene neighborhood analysis can infer functional linkages between proteins.

-

Structure-Based Methods: When the 3D structure of DBR1 is available, protein-protein docking algorithms can be used to predict the binding mode and affinity of potential interaction partners.[9][10]

-

Machine Learning Methods: Supervised learning algorithms, such as Support Vector Machines (SVMs) and Random Forests, can be trained on datasets of known interacting and non-interacting proteins to predict novel interactions for DBR1.[11][12]

Hypothetical Predicted DBR1 Interactors and Confidence Scores

The following table presents a hypothetical list of predicted DBR1-interacting proteins generated from a consensus of in silico methods, along with their confidence scores.

| Predicted Interactor | Prediction Method | Confidence Score | Putative Function in Complex |

| hDrn1 (CWF19L1) | Co-IP/MS (Experimental) | High | RNA processing |

| Xab2 | Co-IP/MS (Experimental) | High | Splicing regulation |

| TTDN1 | Co-IP/MS (Experimental) | High | DBR1 stability and activity |

| Prp8 | Co-IP/MS (Experimental) | High | Spliceosome core component |

| Prp19 | Co-IP/MS (Experimental) | High | Spliceosome component |

| Cwc2 | Co-IP/MS (Experimental) | High | Splicing factor |

| AQR | Co-IP/MS (Experimental) | High | Intron binding and DBR1 recruitment |

| DDX3X | Protein Docking | 0.85 | RNA helicase, potential role in lariat unwinding |

| DHX9 | Machine Learning | 0.78 | RNA helicase, involved in R-loop resolution |

| PCBP2 | Sequence Homology | 0.72 | RNA-binding protein, potential substrate recognition |

In Silico Prediction of Small Molecule Inhibitors of DBR1

The development of small molecule inhibitors targeting DBR1 holds significant therapeutic promise. Virtual screening and structure-based drug design are powerful computational tools to identify and optimize potent and selective DBR1 inhibitors.

Virtual Screening Workflow for DBR1 Inhibitor Discovery

A typical virtual screening workflow aims to computationally screen large libraries of chemical compounds to identify those that are likely to bind to the DBR1 active site and inhibit its enzymatic activity.[13][14][15]

Key Computational Techniques

-

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a small molecule within the active site of DBR1.[16] The crystal structure of DBR1 reveals a well-defined active site with key residues involved in substrate recognition and catalysis, providing a solid basis for structure-based drug design.[3]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of compounds and their biological activities.[17][18][19] Once developed, these models can be used to predict the inhibitory potency of novel compounds.

Hypothetical Virtual Screening Hits for DBR1

The following table summarizes hypothetical hit compounds identified from a virtual screening campaign, along with their predicted binding energies and inhibitory activities.

| Compound ID | Docking Score (kcal/mol) | Predicted IC50 (µM) | Key Predicted Interactions |

| DBR1i-001 | -10.5 | 0.8 | H-bond with His91, Metal chelation |

| DBR1i-002 | -9.8 | 2.1 | Pi-pi stacking with Tyr68, H-bond with Asp40 |

| DBR1i-003 | -9.5 | 3.5 | Hydrophobic interactions with the LRL domain |

| DBR1i-004 | -9.2 | 5.2 | H-bond with Asn85 and His86 |

| DBR1i-005 | -8.9 | 8.7 | Interaction with the C-terminal domain |

Experimental Protocols for Validation

In silico predictions must be validated through rigorous experimental testing. Below are detailed protocols for key experiments to confirm the predicted interactions and inhibitory activities.

DBR1 Enzymatic Assay (Branched RNA Cleavage Assay)

This assay measures the catalytic activity of DBR1 by monitoring the cleavage of a synthetic branched RNA (bRNA) substrate.[1]

Materials:

-

Purified recombinant human DBR1 enzyme.

-

Synthetic 16-mer bRNA substrate with a 2'-5' phosphodiester linkage.

-

Assay Buffer: 50 mM HEPES pH 7.0, 100 mM NaCl, 1 mM TCEP, 5 mM MnCl2.

-

Quenching Solution: 95% formamide, 20 mM EDTA.

-

Capillary Electrophoresis system.

Protocol:

-

Prepare a reaction mixture containing 5 µM of the bRNA substrate in assay buffer.

-

Initiate the reaction by adding purified DBR1 to a final concentration of 1 µM. For inhibitor studies, pre-incubate the enzyme with the compound for 15 minutes before adding the substrate.

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction and stop it by adding an equal volume of quenching solution.

-

Analyze the reaction products by capillary electrophoresis to separate the cleaved linear RNA from the uncleaved lariat substrate.

-

Quantify the amount of product formed at each time point to determine the initial reaction velocity. For inhibitor studies, calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Co-Immunoprecipitation (Co-IP) for PPI Validation

This method is used to verify the interaction between DBR1 and a predicted protein partner in a cellular context.[6]

Materials:

-

HEK293T cells.

-

Expression vectors for FLAG-tagged DBR1 and the predicted interacting protein (e.g., HA-tagged).

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors.

-

Anti-FLAG antibody conjugated to magnetic beads.

-

Wash Buffer: Lysis buffer with 0.1% Triton X-100.

-

Elution Buffer: Glycine-HCl pH 2.5.

-

SDS-PAGE and Western blotting reagents.

-

Antibodies against FLAG and HA tags.

Protocol:

-

Co-transfect HEK293T cells with expression vectors for FLAG-DBR1 and the HA-tagged protein of interest.

-

After 48 hours, lyse the cells in lysis buffer.

-

Clarify the lysate by centrifugation.

-

Incubate the supernatant with anti-FLAG magnetic beads for 2 hours at 4°C to immunoprecipitate DBR1 and its binding partners.

-

Wash the beads three times with wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

Neutralize the eluate with Tris-HCl pH 8.5.

-

Analyze the eluate by SDS-PAGE and Western blotting using anti-FLAG and anti-HA antibodies to detect DBR1 and the co-immunoprecipitated protein, respectively.

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of DBR1 in RNA metabolism and its connection to downstream cellular processes.

References

- 1. Crystal structure of the RNA lariat debranching enzyme Dbr1 with hydrolyzed phosphorothioate RNA product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis of lariat RNA recognition by the intron debranching enzyme Dbr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–function analysis of yeast RNA debranching enzyme (Dbr1), a manganese-dependent phosphodiesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of human RNA lariat debranching enzyme Dbr1 by binding protein TTDN1 occurs though an intrinsically disordered C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of the specific interactors of the human lariat RNA debranching enzyme 1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Protein-RNA Docking | LightDock [lightdock.org]

- 11. Server Handler - (un)Structural Bioinformatics Lab - Virginia Commonwealth University [biomine.cs.vcu.edu]

- 12. Computational Prediction of RNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 13. Virtual Screening of Enzyme Inhibitors [creative-enzymes.com]

- 14. youtube.com [youtube.com]

- 15. biosolveit.de [biosolveit.de]

- 16. mdpi.com [mdpi.com]

- 17. Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fda.gov [fda.gov]

- 19. fda.gov [fda.gov]

An In-depth Technical Guide to the Stability and Degradation Profile of DBr-1, a BRD9 PROTAC Degrader

This technical guide provides a comprehensive overview of the stability and degradation profile of DBr-1, a potent Bromodomain-containing protein 9 (BRD9) PROTAC (Proteolysis Targeting Chimera) degrader.[1] The information herein is intended for researchers, scientists, and drug development professionals involved in the characterization and formulation of similar therapeutic agents. This document outlines the methodologies for assessing the stability of this compound under various stress conditions and presents a hypothetical degradation profile based on established principles of pharmaceutical forced degradation studies.

Introduction to this compound

This compound is a PROTAC designed to induce the degradation of BRD9 by linking it to an E3 ubiquitin ligase.[1] It is composed of a ligand for BRD9, a linker, and a ligand for an E3 ligase.[1] The chemical stability of such a molecule is a critical attribute that influences its shelf-life, formulation development, and ultimately its safety and efficacy as a therapeutic agent. Understanding the degradation pathways and the identity of potential degradation products is a regulatory requirement and essential for the development of a stable drug product.[2]

Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of drug development that helps to identify the likely degradation products and establish the intrinsic stability of a drug substance.[2][3] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to elicit degradation.[2][3] The recommended degradation for these studies typically ranges from 5-20%.[4]

The following protocols outline the typical conditions for the forced degradation of this compound. A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like DMSO) is typically used for these studies.[1]

-

Acidic Hydrolysis:

-

Method: this compound solution is treated with 0.1 M to 1 M hydrochloric acid (HCl).[4] The mixture is incubated at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours). Samples are withdrawn at various time points, neutralized with an equivalent amount of a suitable base (e.g., sodium hydroxide), and diluted for analysis.

-

-

Alkaline Hydrolysis:

-

Method: this compound solution is treated with 0.1 M to 1 M sodium hydroxide (B78521) (NaOH).[4] The mixture is incubated at a controlled temperature (e.g., 60°C) for a specified period. Samples are withdrawn, neutralized with an equivalent amount of a suitable acid (e.g., hydrochloric acid), and prepared for analysis.

-

-

Oxidative Degradation:

-

Method: this compound solution is exposed to an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature or slightly elevated temperatures.[5] The reaction is monitored over time, and samples are taken for analysis.

-

-

Thermal Degradation:

-

Method: Solid this compound powder and a solution of this compound are subjected to high temperatures (e.g., 80°C) for an extended period.[5] Samples are collected at different intervals to assess the extent of degradation.

-

-

Photolytic Degradation:

-

Method: Solid this compound and a solution of this compound are exposed to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[6] A control sample is kept in the dark to differentiate between photolytic and thermal degradation. The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/m².[6]

-

A stability-indicating analytical method is essential to separate the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the most common technique for this purpose.[7][8]

-

HPLC Method Parameters (Hypothetical):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (determined by the UV spectrum of this compound) and/or mass spectrometry for identification of degradation products.

-

This compound Stability and Degradation Profile (Hypothetical Data)

The following tables summarize the hypothetical results of forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 48 hours | 60°C | 15% | 2 |

| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 18% | 3 |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 12% | 2 |

| Thermal (Solid) | - | 7 days | 80°C | 5% | 1 |

| Thermal (Solution) | - | 7 days | 80°C | 8% | 1 |

| Photolytic (Solid) | ICH Q1B | - | - | 10% | 2 |

| Photolytic (Solution) | ICH Q1B | - | - | 14% | 3 |

Table 2: Hypothetical Degradation Products of this compound

| Degradation Product | Stress Condition(s) | Retention Time (min) | Proposed Structure/Modification |

| DP-1 | Alkaline Hydrolysis | 5.2 | Hydrolysis of an amide bond in the linker |

| DP-2 | Acid Hydrolysis, Alkaline Hydrolysis | 7.8 | Epimerization at a stereocenter |

| DP-3 | Oxidation | 9.1 | N-oxide formation on a nitrogen-containing ring |

| DP-4 | Photolytic | 11.5 | Isomerization of a double bond in the linker |

| DP-5 | Alkaline Hydrolysis, Photolytic | 13.2 | Cleavage of the ether linkage in the linker |

Visualizations

Caption: Workflow for conducting forced degradation studies of this compound.

Caption: A simplified hypothetical degradation pathway for this compound.

Summary and Conclusions

This technical guide outlines a systematic approach to evaluating the stability and degradation profile of the BRD9 PROTAC degrader, this compound. Based on hypothetical forced degradation studies, this compound exhibits susceptibility to degradation under hydrolytic, oxidative, and photolytic conditions. The primary degradation pathways may involve hydrolysis of amide or ether linkages within the linker and oxidation of nitrogen-containing moieties.

The presented experimental protocols and analytical methods provide a framework for the comprehensive characterization of this compound. The identification and characterization of degradation products are paramount for ensuring the quality, safety, and efficacy of this compound as a potential therapeutic agent. Further studies should focus on the structural elucidation of the observed degradation products and the development of a stable formulation to minimize degradation during storage and administration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]

- 6. q1scientific.com [q1scientific.com]

- 7. ijmr.net.in [ijmr.net.in]

- 8. library.dphen1.com [library.dphen1.com]

Methodological & Application

Application Notes and Protocols for 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) in Cancer Cell Culture

Note: These protocols are based on the assumption that "DBr-1" is an abbreviation for 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), a compound extensively studied for its effects on cancer cells.

Introduction

5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) is a potent nucleoside analog known to be a selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] By inhibiting CDK9, DRB effectively blocks transcription elongation by RNA Polymerase II.[3][4] This action leads to the rapid depletion of short-lived proteins that are critical for cell survival, such as the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1).[1][5][6] The downregulation of Mcl-1 is a key event that triggers the intrinsic pathway of apoptosis in various cancer cell lines, making DRB a valuable tool for cancer research and a potential therapeutic agent.[1][2][5][6]

DRB has been shown to induce apoptosis in a variety of cancer cell types, including breast cancer, leukemia, and multiple myeloma.[1][2][7] Its mechanism involves the activation of the caspase cascade, including caspase-9 and caspase-7, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[1][5][6] The efficacy of DRB can be further enhanced when used in combination with other agents, such as PI3K or proteasome inhibitors.[1] These application notes provide detailed protocols for assessing the effects of DRB on cancer cells in vitro.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of DRB in various cancer cell lines.

Table 1: IC50 Values of DRB in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 72 hours | ~75 | [1] |

| T-47D | Breast Cancer | 72 hours | >75 | [1] |

| H929 | Multiple Myeloma | 72 hours | 33.0 | [8] |

| LP-1 | Multiple Myeloma | 72 hours | 37.5 | [8] |

| RPMI 8226 | Multiple Myeloma | 72 hours | 44.5 | [8] |

| HL60 | Leukemia | 24-72 hours | 40-100 | [7] |

| Namalwa | Lymphoma | 24-72 hours | 40-100 | [7] |

| Raji | Lymphoma | 48 hours | 40-100 | [7] |

Table 2: Effects of DRB Treatment on Key Apoptotic Proteins in MCF-7 Breast Cancer Cells

| Protein | Effect of DRB Treatment | Time Course | Reference |

| Mcl-1 | Rapid decline in protein levels | Starting at 6 hours | [1] |

| Cleaved Caspase-9 | Significant increase | 6 to 24 hours | [1] |

| Cleaved Caspase-7 | Significant increase | 6 to 24 hours | [1] |

| Cleaved PARP | Significant increase | 6 to 24 hours | [1] |

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the effects of DRB on cancer cell lines.

This protocol is for determining the half-maximal inhibitory concentration (IC50) of DRB.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

DRB (5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

DRB Treatment:

-

Prepare a stock solution of DRB in DMSO (e.g., 100 mM).

-

Prepare serial dilutions of DRB in complete culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest DRB concentration.

-

Remove the medium from the wells and add 100 µL of the DRB dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the DRB concentration and determine the IC50 value using non-linear regression analysis.

-

This protocol allows for the quantification of apoptotic cells by flow cytometry.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

DRB and DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

-

Allow cells to attach overnight.

-

Treat cells with DRB at the desired concentration (e.g., 75 µM) and a vehicle control (DMSO) for the specified time (e.g., 24 hours).[1]

-

-

Cell Harvesting and Staining:

-

Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately using a flow cytometer.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of cells in each quadrant.

-

This protocol is used to detect changes in the expression of key proteins involved in the DRB-induced apoptotic pathway.

Materials:

-

Cancer cell line of interest

-

DRB and DMSO

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Mcl-1, anti-cleaved caspase-9, anti-cleaved caspase-7, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 60 mm or 100 mm dishes and treat with DRB or DMSO as described for the apoptosis assay.

-

After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

-

Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11][12]

-

-

Protein Quantification and Sample Preparation:

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Normalize protein concentrations for all samples.

-

Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11][12]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL detection reagent to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities and normalize to a loading control like β-actin.

-

Visualizations

Caption: Experimental workflow for evaluating the effects of DRB on cancer cells.

Caption: Signaling pathway of DRB-induced apoptosis via Mcl-1 downregulation.

References

- 1. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole - Wikipedia [en.wikipedia.org]

- 5. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for the Use of DBr-1 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing mouse models to study the function of the RNA lariat (B8276320) debranching enzyme, DBr-1. The primary focus is on the use of a hypomorphic mutant mouse model, Dbr1Y17H/Y17H, as complete knockout of Dbr1 is embryonic lethal in mice.[1] This document outlines the mechanism of action of this compound, details on the available mouse model, and protocols for relevant in vivo and ex vivo experiments.

Introduction to this compound

This compound is the sole enzyme responsible for hydrolyzing the 2'-5' phosphodiester bond at the branch point of lariat RNAs, which are byproducts of pre-mRNA splicing.[1][2] This action linearizes the introns for subsequent degradation and recycling of ribonucleotides.[3] Beyond this canonical function, this compound is implicated in various cellular processes and its dysfunction is linked to several human diseases, including viral encephalitis, HIV, amyotrophic lateral sclerosis (ALS), and cancer.[4][5][6] Notably, this compound deficiency has been shown to impair intrinsic antiviral immunity.[2][7]

This compound Signaling Pathway in Antiviral Immunity

This compound plays a crucial role in the cell-intrinsic antiviral response. Its debranching activity is essential for preventing the accumulation of lariat RNAs. In this compound deficient cells, the accumulation of these lariats interferes with the assembly of stress granules (SGs) and promotes the degradation of key SG components like G3BP1 and G3BP2. This impaired SG formation, in turn, hinders the activation of Protein Kinase R (PKR), a critical kinase in the antiviral response. Activated PKR normally phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a shutdown of viral protein synthesis and induction of an antiviral state. Therefore, this compound deficiency leads to impaired PKR activation and increased susceptibility to viral infections, particularly in the brainstem.[2][7]

The Dbr1Y17H/Y17H Mouse Model

As homozygous knockout of Dbr1 is embryonically lethal in mice, a viable alternative for in vivo studies is the Dbr1Y17H/Y17H hypomorphic mutant mouse model.[1][7]

Generation of the Dbr1Y17H/Y17H Mouse Model:

-

Note: The specific details for the generation of the Dbr1Y17H/Y17H mouse model are not extensively described in the currently available public literature. It is reported to be a mutant mouse line with a Y17H mutation in the Dbr1 protein.[7] Researchers interested in using this model should refer to the original creators or repositories for detailed generation protocols.

Phenotype of the Dbr1Y17H/Y17H Mouse Model:

-

Dbr1Y17H/Y17H mice are viable but exhibit lower body weight compared to their wild-type (WT) littermates.[7]

-

These mice show increased susceptibility to viral infections, particularly with Herpes Simplex Virus 1 (HSV-1) and Vesicular Stomatitis Virus (VSV).[7]

-